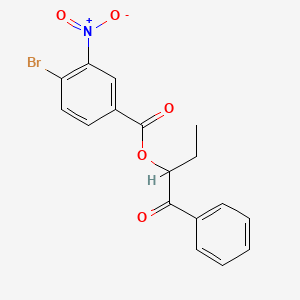
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate
Descripción general
Descripción
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole-based synthetic cannabinoids and is structurally similar to the well-known compound JWH-018. MMB-2201 has been shown to have potent agonistic effects on the cannabinoid receptors CB1 and CB2, which are known to play a crucial role in various physiological processes.
Mecanismo De Acción
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate exerts its effects by binding to the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, appetite, mood, and immune function. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, leading to potent agonistic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to a feeling of euphoria. It has also been shown to decrease the release of glutamate, which is a neurotransmitter involved in pain sensation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate for lab experiments is its potency. It has been shown to have potent agonistic effects on the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential for abuse. It has been classified as a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate. One area of interest is its potential use as an analgesic. Further studies are needed to determine the efficacy and safety of this compound in human subjects. Additionally, studies are needed to determine the potential for abuse and addiction associated with this compound. Finally, further research is needed to determine the potential for this compound in the treatment of inflammatory conditions.
Aplicaciones Científicas De Investigación
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate has been extensively studied in the scientific community for its potential therapeutic applications. One of the major areas of interest is its potential use as an analgesic. Studies have shown that this compound has potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-16-4-3-11-21(14-16)18-9-12-20(13-10-18)15-17-5-7-19(22-2)8-6-17;3-1(4)2(5)6/h5-8,16,18H,3-4,9-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZQFSDRMPBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B3970807.png)

![4-[1-(3-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970832.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)


![2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3970858.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3970859.png)
![1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B3970860.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B3970862.png)


![2-{4-[1-(4-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970909.png)